PF-04859989

Beschreibung

Eigenschaften

IUPAC Name |

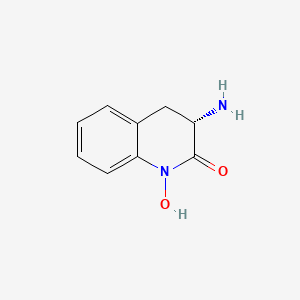

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRYTZFJVVZAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-48-7 | |

| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of PF-04859989

Abstract: this compound is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the mammalian brain.[1] Elevated central nervous system levels of KYNA are associated with the pathophysiology of cognitive deficits in psychiatric and neurological disorders, such as schizophrenia, by antagonizing N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors.[2][3] this compound acts by forming a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of KAT II, leading to its inactivation.[2][4][5][6] This inhibition reduces brain KYNA levels, thereby restoring glutamatergic and cholinergic neurotransmission and improving cognitive function in preclinical models.[3][7] This document provides a comprehensive overview of the molecular mechanism, pharmacological profile, and key experimental data related to this compound.

Core Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of the enzyme kynurenine aminotransferase II (KAT II).[1][2][8] Unlike reversible inhibitors, this compound establishes a permanent, covalent bond within the enzyme's active site, rendering it non-functional.

This interaction specifically targets pyridoxal-5'-phosphate (PLP), an essential cofactor for KAT II activity.[9] X-ray crystallography and 13C NMR studies have demonstrated that the cyclic hydroxamic acid structure of this compound facilitates the formation of a covalent adduct with PLP.[2][4][5][6] This adduct formation permanently deactivates the enzyme, preventing it from catalyzing the transamination of L-kynurenine to kynurenic acid (KYNA).[10] Because the covalent bond is formed with the cofactor and not the protein itself, the potential for an immune response may be reduced.[2]

Signaling Pathway Context: The Kynurenine Pathway

This compound exerts its therapeutic effect by modulating the kynurenine pathway, a major catabolic route of the essential amino acid L-tryptophan. Within this pathway, KAT II is the principal enzyme responsible for converting L-kynurenine into KYNA in the brain.[1]

KYNA is a neuroactive metabolite that acts as an antagonist at two key receptors involved in learning and memory:

-

The NMDA Receptor: KYNA acts as an antagonist at the glycine co-agonist site.[2]

-

The α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is a negative allosteric modulator of this receptor.[3]

Elevated brain levels of KYNA are implicated in the hypo-glutamatergic state observed in schizophrenia and other cognitive disorders.[2][6] By irreversibly inhibiting KAT II, this compound effectively reduces the pathological overproduction of KYNA, thereby normalizing neurotransmission and alleviating cognitive deficits.

References

- 1. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Reduction of Brain Kynurenic Acid Improves Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

PF-04859989: A Technical Guide to a Potent and Irreversible Kynurenine Aminotransferase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04859989 is a potent and selective, brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2][3] This enzyme is a key player in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other neurological disorders.[1][4] By irreversibly inhibiting KAT II, this compound effectively reduces the production of KYNA, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's cofactor, pyridoxal phosphate (PLP).[1][3][4] The primary amine of this compound initially forms a Schiff base with the aldehyde group of PLP within the enzyme's active site. This is followed by an imine-enamine isomerization, leading to a stable, covalent bond.[1] This covalent modification permanently inactivates the enzyme, preventing the transamination of kynurenine to kynurenic acid.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Inhibitory Activity

| Target Enzyme | Species | IC50 (nM) | Reference |

| KAT II | Human (hKAT II) | 23 | [2] |

| KAT II | Rat (rKAT II) | 263 | [2] |

| KAT I | Human | 22,000 | [2] |

| KAT III | Human | 11,000 | [2] |

| KAT IV | Human | >50,000 | [2] |

In Vivo Efficacy

| Animal Model | Dose | Route of Administration | Effect on Brain Kynurenic Acid | Reference |

| Rat | 10 mg/kg | Subcutaneous (sc) | 50% reduction | [1][4] |

| Rat | 5 mg/kg | Intraperitoneal (i.p.) | Significantly lower number of spontaneously active dopamine neurons | [2] |

Experimental Protocols

KAT II Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against human KAT II (hKAT-II).

Materials:

-

Human KAT II (hKAT-II) enzyme

-

L-α-aminoadipic acid (AAD)

-

α-ketoglutarate

-

NAD+

-

Glutamic dehydrogenase

-

Pyridoxal phosphate (PLP)

-

0.1 M phosphate buffer (pH 7.5)

-

This compound or other test compounds

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay medium containing 0.75 µM of hKAT-II, 0.3 mM of AAD, 50 µM α-ketoglutarate, 3 mM NAD+, 88 µg/mL of glutamic dehydrogenase, and 5 µM PLP in a 0.1 M phosphate buffer (pH 7.5).[2]

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the assay medium to each well to a final volume of 100 µL.[2]

-

Incubate the plate at 37°C.

-

Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[2]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Brain Kynurenic Acid Measurement

This protocol outlines the procedure for measuring the effect of this compound on brain kynurenic acid levels in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle solution

-

Microdialysis probes

-

Refrigerated fraction collector

-

Analytical system for KYNA measurement (e.g., HPLC)

Procedure:

-

Surgically implant microdialysis probes into the desired brain region (e.g., prefrontal cortex) of the rats.

-

Allow a 2-hour stabilization period post-surgery.

-

Collect baseline dialysis samples at 15-minute intervals.

-

Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.[1]

-

Continue collecting dialysis samples for a designated period (e.g., up to 20 hours).[1]

-

Store the collected samples frozen at -20°C until analysis.

-

Determine the concentration of KYNA in the dialysates using a suitable analytical method.

Signaling Pathway

This compound modulates the kynurenine pathway of tryptophan metabolism.

Conclusion

This compound has been identified as a highly potent and selective irreversible inhibitor of KAT II. Its ability to cross the blood-brain barrier and effectively reduce brain levels of kynurenic acid makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics for schizophrenia and other neurological disorders characterized by cognitive deficits. The detailed methodologies and data presented in this guide are intended to support further investigation and drug development efforts in this area.

References

- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]

- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Brain-Penetrant Properties of PF-04859989: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme in the synthesis of kynurenic acid (KYNA) in the central nervous system (CNS).[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][3] A critical challenge in the development of CNS-targeted therapeutics is achieving sufficient brain penetration. This technical guide provides an in-depth analysis of the brain-penetrant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by irreversibly inhibiting KAT II.[2][3] This enzyme is primarily responsible for the conversion of kynurenine to KYNA in the brain.[4] KYNA is a known antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the α7 nicotinic acetylcholine receptor. By inhibiting KAT II, this compound reduces the levels of KYNA in the brain, thereby potentially normalizing glutamatergic and cholinergic neurotransmission.[1] The irreversible nature of the inhibition is due to the formation of a covalent adduct between this compound and the enzyme's cofactor, pyridoxal phosphate (PLP), in the active site.[1][2][3]

Quantitative Pharmacokinetic Data

The brain-penetrant properties of this compound have been evaluated in preclinical rat models. The following tables summarize the key pharmacokinetic parameters and in vivo efficacy data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC50 (nM) |

| KAT II | Human | 23[5] |

| KAT II | Rat | 263[5] |

| KAT I | Human | 22,000[5] |

| KAT III | Human | 11,000[5] |

| KAT IV | Human | >50,000[5] |

Table 2: In Vivo Brain Penetration of this compound in Rats (10 mg/kg, s.c.)

| Parameter | Value |

| Total Brain-to-Plasma Ratio (AUC) | 1.4[6] |

| Unbound Brain-to-Unbound Plasma Ratio (AUC) | 0.6[6] |

| Free Plasma:Free Brain:CSF Exposure Ratio | 2.7:1:1.1[1][3] |

Table 3: Unbound Concentrations of this compound in Rat Brain and Plasma

| Dose (mg/kg, s.c.) | Time (h) | Unbound Plasma Conc. (nM) | Unbound Brain Conc. (nM) |

| 3.2 | 0.25 | 230 ± 50 | 120 ± 30 |

| 3.2 | 1 | 180 ± 40 | 100 ± 20 |

| 3.2 | 2 | 130 ± 30 | 80 ± 20 |

| 3.2 | 4 | 80 ± 20 | 50 ± 10 |

| 10 | 0.25 | 10200 ± 403 | 3760 ± 776 |

| 10 | 1 | 800 ± 150 | 500 ± 100 |

| 10 | 2 | 500 ± 100 | 300 ± 50 |

| 10 | 4 | 250 ± 50 | 150 ± 30 |

| 32 | 0.25 | 3500 ± 600 | 2000 ± 400 |

| 32 | 1 | 2500 ± 500 | 1500 ± 300 |

| 32 | 2 | 1500 ± 300 | 900 ± 200 |

| 32 | 4 | 800 ± 150 | 500 ± 100 |

Data are presented as mean ± SEM or SD as reported in the source.[6]

Table 4: In Vivo Efficacy of this compound on Brain Kynurenic Acid Levels in Rats

| Dose (mg/kg, s.c.) | Brain Region | Maximum KYNA Reduction (%) | Time to Max Reduction (h) |

| 3.2 | Prefrontal Cortex | ~20 | 3[6] |

| 5 (i.p.) | Whole Brain | Marked Reduction | 5[7] |

| 10 | Prefrontal Cortex | ~50 | 1[1][3] |

| 32 | Prefrontal Cortex | ~60 | 1[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the brain-penetrant properties of this compound.

In Vivo Pharmacokinetics in Rats

-

Animal Model: Male Sprague-Dawley rats were used for pharmacokinetic studies.[3]

-

Drug Administration: this compound was administered subcutaneously (s.c.) at doses of 3.2, 10, or 32 mg/kg.[6] For some studies, intraperitoneal (i.p.) administration at 5 mg/kg was used.[7]

-

Sample Collection: Blood and brain tissue were collected at various time points post-administration (e.g., 0.25, 1, 2, and 4 hours).[6]

-

Sample Processing: Plasma was obtained by centrifugation of blood samples. Brain tissue was homogenized.

-

Concentration Analysis: The concentrations of this compound in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Unbound Fraction Determination: The unbound fraction of this compound in plasma and brain homogenates was determined using equilibrium dialysis.[8]

In Vivo Microdialysis for Kynurenic Acid Measurement

-

Animal Model: Freely moving male Sprague-Dawley rats were used.[3]

-

Surgical Procedure: Guide cannulae were stereotaxically implanted into the prefrontal cortex. Following a recovery period, a microdialysis probe was inserted through the guide cannula.

-

Microdialysis Procedure: The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound.

-

KYNA Analysis: The concentration of KYNA in the dialysate samples was measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[4]

KAT II Inhibition Assay

-

Enzyme Source: Recombinant human and rat KAT II were used.

-

Substrates: L-kynurenine and α-ketoglutarate were used as substrates.

-

Assay Principle: The assay measures the production of glutamate, which is coupled to a reaction that generates a fluorescent product.

-

Procedure: The enzyme was incubated with the substrates and varying concentrations of this compound.

-

Detection: The fluorescence was measured to determine the rate of the enzymatic reaction.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Structural Biology Studies

-

X-ray Crystallography: An X-ray crystal structure of this compound bound to human KAT II was determined to elucidate the binding mode. The structure revealed a covalent attachment to the PLP cofactor in the active site.[1][3]

-

NMR Spectroscopy: 13C NMR studies were conducted to further characterize the covalent adduct formed between this compound and PLP, confirming an enamine structure.[1][3]

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent, selective, and brain-penetrant inhibitor of KAT II. In vivo studies in rats have confirmed its ability to cross the blood-brain barrier and significantly reduce the levels of kynurenic acid in the brain. These properties, coupled with its well-defined mechanism of action, establish this compound as a valuable pharmacological tool for investigating the role of the kynurenine pathway in CNS disorders and as a promising lead compound for the development of novel therapeutics for cognitive impairment in schizophrenia.

References

- 1. pharm.or.jp [pharm.or.jp]

- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of cognitive functions in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of Kynurenine Aminotransferase II (KAT II) by PF-04859989: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Kynurenine Aminotransferase II (KAT II) by the compound PF-04859989. This document outlines the quantitative selectivity of this compound, details the experimental methodologies used for its characterization, and visualizes the key pathways and processes involved.

Core Data Presentation: Selectivity Profile of this compound

This compound is a potent and highly selective irreversible inhibitor of KAT II. Its selectivity has been demonstrated against other human kynurenine aminotransferase isoforms, namely KAT I, KAT III, and KAT IV. The following table summarizes the quantitative data on the inhibitory activity of this compound.

| Enzyme Target | Species | IC50 (nM) | Fold Selectivity vs. hKAT II |

| KAT II | Human (hKAT II) | 23 | - |

| KAT II | Rat (rKAT II) | 263 | 0.09 (less potent) |

| KAT I | Human (hKAT I) | 22,000 | ~957-fold |

| KAT III | Human (hKAT III) | 11,000 | ~478-fold |

| KAT IV | Human (hKAT IV) | >50,000 | >2174-fold |

Data compiled from multiple sources.[1][2]

Mechanism of Action: Irreversible Inhibition via PLP Adduct Formation

This compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's essential cofactor, pyridoxal-5'-phosphate (PLP).[3] This covalent modification of PLP within the active site of KAT II leads to the permanent inactivation of the enzyme. The high selectivity of this compound for KAT II over other aminotransferases is attributed to the unique structural features of the KAT II active site.

The following diagram illustrates the logical relationship of this compound's mechanism of action.

Caption: Mechanism of this compound irreversible inhibition of KAT II.

Signaling Pathway: The Kynurenine Pathway

This compound exerts its effect by modulating the kynurenine pathway, a critical metabolic route for tryptophan degradation.[4] By inhibiting KAT II, the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain, this compound effectively reduces the levels of this neuroactive metabolite.[5][6]

The diagram below outlines the key steps of the kynurenine pathway and the point of intervention by this compound.

Caption: The Kynurenine Pathway and this compound's point of inhibition.

Experimental Protocols

The determination of this compound's selectivity and potency relies on robust enzymatic assays. Below are detailed methodologies for two common assay types used in the characterization of KAT II inhibitors.

Fluorescence-Based Enzyme Inhibition Assay

This high-throughput method provides a sensitive measurement of KAT II activity.

Materials:

-

Recombinant human KAT II (hKAT II)

-

This compound

-

L-α-aminoadipic acid (AAD)

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Glutamic dehydrogenase

-

0.1 M Phosphate buffer, pH 7.5

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare the assay medium with the following final concentrations in 0.1 M phosphate buffer (pH 7.5):

-

0.75 µM hKAT-II

-

0.3 mM AAD

-

50 µM α-ketoglutarate

-

5 µM PLP

-

3 mM NAD+

-

88 µg/mL glutamic dehydrogenase.[1]

-

-

Add varying concentrations of this compound to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the assay medium to the wells.

-

Incubate the plate at 37 °C.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 390 nm using a fluorescence plate reader.[1] The production of glutamate from the transamination reaction is coupled to the conversion of NAD+ to NADH by glutamic dehydrogenase, and the fluorescence of NADH is measured.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

HPLC-Based Enzyme Inhibition Assay

This method allows for the direct quantification of the product, kynurenic acid.

Materials:

-

Recombinant human KAT isozymes (KAT I, II, III, IV)

-

This compound

-

L-kynurenine

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.8 M Formic acid

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-kynurenine in PBS (pH 7.4).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding 0.5 µg of the respective KAT isozyme.

-

Incubate the reaction at 37 °C for 10 minutes.

-

Terminate the reaction by adding an equal volume of 0.8 M formic acid.

-

Analyze the samples by HPLC using a C18 reverse-phase column.

-

Detect kynurenic acid using a fluorescence detector.

-

Quantify the amount of KYNA produced and calculate the percent inhibition to determine the IC50 values.

The following diagram provides a visual representation of the general experimental workflow for determining inhibitor selectivity.

Caption: General experimental workflow for inhibitor selectivity profiling.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of PF-04859989 in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current therapeutic strategies, primarily targeting the dopaminergic system, often have limited efficacy, particularly for cognitive and negative symptoms. Emerging research has identified the kynurenine pathway as a promising novel target. Elevated levels of kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors, are implicated in the pathophysiology of schizophrenia. PF-04859989 is a potent, irreversible, and brain-penetrant inhibitor of Kynurenine Aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain. By reducing cerebral KYNA levels, this compound represents a novel therapeutic strategy aimed at ameliorating the glutamatergic and cholinergic hypofunction associated with schizophrenia. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in animal models relevant to schizophrenia.

Introduction: The Kynurenic Acid Hypothesis of Schizophrenia

The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes significantly to the symptomatology of the disorder. Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is the only known endogenous antagonist at the glycine co-agonist site of the NMDA receptor.[1][2] Elevated concentrations of KYNA have been observed in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia.[3] By blocking the glycine site, KYNA reduces NMDA receptor-mediated neurotransmission, leading to a state of glutamatergic hypofunction.

Furthermore, KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), another key receptor implicated in the cognitive deficits of schizophrenia.[4][5] The dual antagonism of these critical receptors by elevated KYNA levels provides a compelling rationale for targeting its synthesis as a therapeutic intervention.

Kynurenine Aminotransferase II (KAT II) is the principal enzyme responsible for the conversion of kynurenine to KYNA in the brain. Therefore, inhibiting KAT II presents a direct mechanism to lower brain KYNA levels and potentially restore normal glutamatergic and cholinergic function.

This compound: A Potent and Selective KAT II Inhibitor

This compound is a novel, brain-penetrant small molecule that acts as an irreversible inhibitor of KAT II.[3][6] Its mechanism involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme.[3][7]

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of this compound for KAT II.

| Enzyme | Species | IC50 (nM) | Reference |

| KAT II | Human | 23 | [8] |

| KAT II | Rat | 263 | [8] |

| KAT I | Human | 22,000 | [8] |

| KAT III | Human | 11,000 | [8] |

| KAT IV | Human | >50,000 | [8] |

Preclinical Pharmacokinetics in Rats

In vivo studies in rats have shown that this compound is brain-penetrant following systemic administration.

| Parameter | Dose (10 mg/kg, s.c.) | Reference |

| Brain Exposure | Readily detected | [3] |

| Plasma Exposure | Readily detected | [3] |

| CSF Exposure | Readily detected | [3] |

Preclinical Efficacy in Models Relevant to Schizophrenia

The therapeutic potential of this compound has been evaluated in several preclinical models that aim to replicate aspects of schizophrenia pathophysiology and symptomatology.

Reduction of Brain Kynurenic Acid Levels

In vivo microdialysis studies in freely moving rats have demonstrated a dose-dependent reduction in extracellular KYNA levels in various brain regions following systemic administration of this compound.

| Dose (s.c.) | Brain Region | Maximum KYNA Reduction (%) | Time to Nadir (hours) | Reference |

| 10 mg/kg | Prefrontal Cortex | ~50% | ~1 | [3] |

| 30 mg/kg | Prefrontal Cortex | Not specified, but effective in stress models | - | [9] |

| 32 mg/kg | Not specified, but effective in restoring glutamatergic activity | ~80% | ~1 | [10] |

A 10 mg/kg subcutaneous dose of this compound resulted in a sustained reduction of KYNA levels, returning to baseline approximately 20 hours post-dose, consistent with its irreversible mechanism of action.[3]

Reversal of Schizophrenia-Related Deficits in Animal Models

Acute administration of this compound has been shown to modulate the activity of midbrain dopamine neurons in the ventral tegmental area (VTA), a key region in the pathophysiology of schizophrenia. Doses of 5 or 10 mg/kg were associated with a time-dependent decrease in the firing rate and burst activity of these neurons.[11][12]

This compound has demonstrated efficacy in rodent models that mimic the cognitive deficits observed in schizophrenia. The novel object recognition (NOR) test is used to assess recognition memory, a cognitive domain impaired in schizophrenia.[13][14][15] While specific quantitative data for this compound in the NOR test after a schizophrenia-relevant challenge (e.g., PCP treatment) is not detailed in the provided results, the rationale for its use in such models is strong given its pro-cognitive effects in other paradigms.

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. While the provided search results do not contain specific quantitative data on the effect of this compound on PPI, its ability to counteract the effects of psychomimetic drugs like ketamine and amphetamine in other models suggests it may also ameliorate PPI deficits.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are mediated by its ability to reduce brain KYNA levels, thereby disinhibiting NMDA and α7nACh receptors.

Caption: Mechanism of action of this compound in the kynurenine pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are outlines for key experimental procedures used in the evaluation of this compound.

In Vivo Microdialysis for Kynurenic Acid Measurement

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Caption: Workflow for in vivo microdialysis to measure KYNA levels.

Key Parameters:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Probe: 3 mm polyacrylonitrile membrane probe.[16]

-

Perfusion Rate: 1 µL/min.[16]

-

Analytical Method: Column-switching high-performance liquid chromatography with fluorescence detection.[17][18]

In Vivo Electrophysiology in the Ventral Tegmental Area (VTA)

This technique is used to measure the firing activity of dopamine neurons in anesthetized rats.

Caption: Workflow for in vivo electrophysiological recording in the VTA.

Key Parameters:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Anesthesia: Chloral hydrate.

-

Identification of Dopamine Neurons: Based on established electrophysiological criteria such as long-duration action potentials and specific firing patterns.[19]

-

Data Acquisition: Extracellular single-unit recordings.

Clinical Development Landscape

While specific clinical trial data for this compound is not publicly available, the clinical development of other KAT II inhibitors provides strong support for this therapeutic strategy. KYN-5356, another first-in-class KAT II inhibitor, has recently completed a Phase 1 clinical trial in healthy volunteers.[1][20][21]

Key Findings from the KYN-5356 Phase 1 Trial:

-

Safety and Tolerability: The compound was found to be safe and well-tolerated.[1][20]

-

Pharmacokinetics: Demonstrated excellent pharmacokinetic properties in both plasma and cerebrospinal fluid (CSF), indicating good central nervous system (CNS) penetration.[1][20]

-

Target Engagement: Showed a dose-dependent reduction of KYNA levels in the CSF.[20][21]

-

Pharmacodynamics: Exploratory endpoints revealed statistically significant improvements in electroencephalography (EEG) activity relevant to cognitive pathways and suggestive evidence of cognitive improvement.[1][20]

A Phase 2 trial of KYN-5356 in patients with schizophrenia is anticipated to begin in 2025.[20][22] This progress paves the way for other KAT II inhibitors like this compound to enter clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS).

Future Directions and Conclusion

This compound holds significant promise as a novel therapeutic agent for schizophrenia. Its mechanism of action, directly targeting the synthesis of KYNA, addresses a key aspect of the glutamatergic and cholinergic hypofunction thought to underlie the cognitive and negative symptoms of the disorder. Preclinical data have robustly demonstrated its ability to lower brain KYNA and reverse behavioral and electrophysiological deficits in animal models.

The successful translation of these findings to the clinic, as suggested by the promising early clinical data for the related compound KYN-5356, could represent a major advancement in the treatment of schizophrenia. Further research should focus on:

-

Initiating Phase 1 clinical trials of this compound to establish its safety, tolerability, and pharmacokinetic profile in humans.

-

Conducting comprehensive preclinical studies to evaluate the efficacy of this compound on a wider range of cognitive domains and negative symptoms in relevant animal models.

-

Exploring the potential of this compound in combination with existing antipsychotic medications.

References

- 1. Kynexis Reports Promising Phase 1 Results for KYN-5356 in Treating Schizophrenia-Related Cognitive Impairment [synapse.patsnap.com]

- 2. Kynexis Announces Initiation of First-in-Human Phase 1 Study | Forbion [forbion.com]

- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KYN-5356 by Kynexis Therapeutics for Cognitive Impairment Associated With Schizophrenia (CIAS): Likelihood of Approval [pharmaceutical-technology.com]

- 5. Circuit Architecture of VTA Dopamine Neurons Revealed by Systematic Input–Output Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 14. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. psychogenics.com [psychogenics.com]

- 17. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kynexis Announces Positive Topline Results from Phase 1 Study of KYN-5356, a Potential Treatment for Cognitive Impairment Associated with Schizophrenia | Kynexis Therapeutics [kynexistx.com]

- 21. Kynexis Announces Positive Topline Results from Phase 1 [globenewswire.com]

- 22. Kynexis Announces First Patient Dosed in Phase 2 Clinical Trial of KYN-5356 for Cognitive Impairment Associated With Schizophrenia | Kynexis Therapeutics [kynexistx.com]

The KAT II Inhibitor PF-04859989: A Technical Guide to its Effects on Cognitive Impairment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The kynurenine pathway, a metabolic route of tryptophan degradation, has emerged as a key regulator of glutamatergic and cholinergic neurotransmission, both critical for cognitive function. Elevated levels of the neuroactive metabolite kynurenic acid (KYNA), an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the α7 nicotinic acetylcholine receptor, are implicated in the pathophysiology of cognitive deficits. PF-04859989 is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the effects of this compound on cognitive impairment. We present a comprehensive summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols of key behavioral assays, and quantitative data from studies in rodent and non-human primate models of cognitive dysfunction. The presented data supports the hypothesis that reducing brain KYNA levels through KAT II inhibition is a viable therapeutic strategy for ameliorating cognitive deficits.

Introduction: The Role of the Kynurenine Pathway in Cognition

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan. A key neuroactive metabolite in this pathway is kynurenic acid (KYNA), which is synthesized from its precursor L-kynurenine by the enzyme kynurenine aminotransferase (KAT). Four isoforms of KAT have been identified, with KAT II being the predominant contributor to KYNA formation in the brain.

Elevated central nervous system levels of KYNA have been observed in patients with schizophrenia and are hypothesized to contribute to the cognitive impairments associated with the disorder. KYNA acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby dampening glutamatergic neurotransmission, which is crucial for synaptic plasticity and learning and memory. Additionally, KYNA negatively modulates α7 nicotinic acetylcholine receptors, further impacting cognitive processes.

This compound was developed as a potent and selective irreversible inhibitor of KAT II. By blocking this enzyme, this compound reduces the synthesis of KYNA in the brain, offering a targeted approach to normalize glutamatergic and cholinergic function and thereby improve cognitive performance.

Pharmacological Profile of this compound

In Vitro Enzyme Inhibition

This compound is a highly potent inhibitor of human and rat KAT II. Its selectivity for KAT II over other KAT isoforms is substantial, minimizing off-target effects.

| Enzyme Target | Species | IC50 (nM) | Selectivity vs. hKAT II |

| KAT II | Human | 23 | - |

| KAT II | Rat | 263 | ~11-fold |

| KAT I | Human | 22,000 | ~957-fold |

| KAT III | Human | 11,000 | ~478-fold |

| KAT IV | Human | >50,000 | >2174-fold |

In Vivo Reduction of Brain Kynurenic Acid

Systemic administration of this compound leads to a dose-dependent reduction of KYNA levels in the rat brain. This demonstrates the compound's ability to penetrate the blood-brain barrier and engage its target in vivo.[1]

| Dose (mg/kg, s.c.) | Time Post-Dose (hours) | % Reduction in PFC KYNA |

| 3.2 | 3 | ~20% |

| 10 | 1 | ~40% |

| 32 | 1 | ~80% |

Efficacy in Preclinical Models of Cognitive Impairment

This compound has been evaluated in several rodent and non-human primate models that mimic cognitive deficits relevant to psychiatric and neurological disorders.

Sustained Attention in Rats

This compound was tested for its ability to improve performance in a sustained attention task (SAT) in rats, a test of vigilance and executive function.

| Treatment Group | Dose (mg/kg, s.c.) | Performance Metric | Result |

| Vehicle | - | % Hits (50 ms signal) | Baseline |

| This compound | 10 | % Hits (50 ms signal) | Significant Improvement (p < 0.05)[1] |

Ketamine-Induced Working Memory Deficits in Rats

The NMDA receptor antagonist ketamine is used to induce working memory deficits in rodents. This compound was assessed for its capacity to reverse these deficits in the radial arm maze (RAM) task.

| Treatment Group | Dose (mg/kg, s.c.) | Mean Errors in RAM | Statistical Significance |

| Vehicle + Vehicle | - | 0.82 ± 0.34 | - |

| Vehicle + Ketamine | - | 5.68 ± 0.69 | p < 0.0001 vs. Vehicle + Vehicle |

| This compound + Ketamine | 32 | 2.10 ± 0.22 | p < 0.0001 vs. Vehicle + Ketamine |

Ketamine-Induced Spatial Working Memory Deficits in Non-Human Primates

To assess efficacy in a translational model, this compound was evaluated in a spatial delayed response (SDR) task in non-human primates with ketamine-induced cognitive impairment.[1]

| Treatment Condition | Dose (mg/kg) | Spatial Delayed Response Performance (% Correct) | Statistical Significance |

| Vehicle | - | Baseline | - |

| This compound | 3.2 | No significant effect on baseline | p > 0.05 |

| Ketamine | - | Significant deficit | p = 0.001 |

| This compound + Ketamine | 3.2 | Prevention of ketamine-induced deficit | p < 0.001 (effect of this compound) |

Amphetamine- and Ketamine-Induced Auditory Gating Deficits in Rats

Auditory sensory gating, the ability to filter out irrelevant sensory information, is deficient in schizophrenia. This can be modeled in rats by administering amphetamine or ketamine. This compound was found to prevent the disruption of auditory gating induced by these agents.[2] While specific quantitative data on gating ratios from the primary study by Kozak et al. (2014) is not detailed in the available literature, the study reports a significant prevention of the deficit.

Experimental Protocols

Sustained Attention Task (SAT) in Rats

-

Apparatus: Operant conditioning chambers equipped with a house light, two retractable levers, and a food pellet dispenser.

-

Procedure:

-

Training: Rats are trained to discriminate between signal (a brief light flash) and non-signal trials. A correct response to a signal trial (pressing the "hit" lever) is rewarded with a food pellet. A correct response to a non-signal trial (pressing the "correct rejection" lever) is also rewarded. Incorrect responses result in a time-out period.

-

Testing: Once trained, animals are tested in sessions that include both signal and non-signal trials. To increase attentional demand, a distractor (e.g., a flashing house light) can be introduced.

-

Drug Administration: this compound or vehicle is administered subcutaneously at specified times before the test session.

-

-

Key Parameters Measured:

-

Percentage of hits (correct identification of signal trials).

-

Percentage of correct rejections (correct identification of non-signal trials).

-

Response latencies.

-

Radial Arm Maze (RAM) Task in Rats

-

Apparatus: An elevated eight-arm radial maze with a central platform. Food rewards are placed at the end of each arm.

-

Procedure:

-

Habituation: Rats are allowed to explore the maze and consume food rewards to familiarize them with the apparatus.

-

Training: A working memory paradigm is used where all eight arms are baited. The rat is placed on the central platform and must visit each arm once to retrieve the food reward. Re-entry into an already visited arm is counted as a working memory error.

-

Testing with Ketamine Challenge: After stable performance is achieved, rats are challenged with an injection of ketamine to induce working memory deficits.

-

Drug Administration: this compound or vehicle is administered prior to the ketamine injection and the subsequent maze trial.

-

-

Key Parameters Measured:

-

Number of working memory errors (re-entries into previously visited arms).

-

Time to complete the maze.

-

Spatial Delayed Response (SDR) Task in Non-Human Primates

-

Apparatus: A testing station with a touch screen or a well-board where a food reward can be hidden in one of several locations.

-

Procedure:

-

Cue Phase: The non-human primate observes the baiting of a food well.

-

Delay Phase: An opaque screen is lowered for a variable delay period, requiring the animal to hold the location of the reward in working memory.

-

Response Phase: The screen is raised, and the animal is allowed to make a choice. A correct choice (selecting the baited well) is rewarded.

-

Ketamine Challenge: Similar to the rodent model, ketamine is administered to induce a temporary cognitive deficit.

-

Drug Administration: this compound or vehicle is administered prior to the ketamine challenge and the testing session.

-

-

Key Parameters Measured:

-

Percentage of correct responses across trials.

-

Performance at different delay intervals.

-

Signaling Pathways and Experimental Workflows

Kynurenine Pathway and this compound Mechanism of Action

References

The Impact of PF-04859989 on Neuroactive Metabolites in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PF-04859989, a potent and irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), on the neuroactive metabolites of the kynurenine pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Introduction: The Kynurenine Pathway and the Role of this compound

The kynurenine pathway is the primary metabolic route of the essential amino acid tryptophan in mammals. This pathway produces several neuroactive metabolites that can exert either neuroprotective or neurotoxic effects, thereby influencing brain function and contributing to the pathophysiology of various neurological and psychiatric disorders. An imbalance in this pathway, particularly an elevation of the N-methyl-D-aspartate (NMDA) receptor antagonist kynurenic acid (KYNA), has been implicated in the cognitive deficits associated with conditions like schizophrenia.

This compound is a brain-penetrant, irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of KYNA in the brain.[1][2] By inhibiting KAT II, this compound effectively reduces the levels of KYNA, offering a promising therapeutic strategy for disorders characterized by elevated brain KYNA.[1][2][3] This guide explores the quantitative impact of this compound on kynurenine pathway metabolites and the methodologies used to ascertain these effects.

Quantitative Impact of this compound on Kynurenine Pathway Metabolites

The administration of this compound leads to a significant and dose-dependent reduction in brain kynurenic acid levels. The following tables summarize the quantitative data from preclinical studies in rats.

Table 1: Dose-Dependent Reduction of Kynurenic Acid (KYNA) in Rat Prefrontal Cortex by this compound

| Dose of this compound (mg/kg, s.c.) | % Reduction of Basal KYNA |

| 10 | ~50% |

| 32 | ~80% |

Data compiled from studies demonstrating the in vivo efficacy of this compound.[1][2]

Table 2: Time Course of KYNA Reduction in Rat Prefrontal Cortex after a Single Dose of this compound (10 mg/kg, s.c.)

| Time Post-Dose (hours) | % of Basal KYNA |

| 1 | ~50% |

| 20 | Return to baseline |

This prolonged duration of action is attributed to the irreversible nature of KAT II inhibition by this compound.[2]

Table 3: Effect of this compound on Whole Brain KYNA Levels in Rats

| Treatment | Time Post-Dose | Mean KYNA Concentration (nM ± SEM) |

| Saline (Control) | 5 hours | 10.7 ± 1.3 |

| This compound (5 mg/kg, i.p.) | 5 hours | 2.70 ± 0.31 |

A marked reduction in whole brain KYNA levels is observed 5 hours after intraperitoneal administration.[3]

While the primary effect of this compound is the reduction of KYNA, its impact on other neuroactive metabolites such as the neurotoxic quinolinic acid and 3-hydroxykynurenine is less documented in publicly available literature. The inhibition of KAT II is expected to shunt the metabolic pathway away from KYNA production, potentially influencing the concentrations of downstream metabolites. Further research is needed to fully elucidate the complete metabolic profile alteration induced by this compound.

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the impact of this compound on the kynurenine pathway.

Animal Models and Drug Administration

Animal Subjects:

-

Adult male Sprague-Dawley rats are commonly used.[4]

-

Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation and Administration:

-

This compound is typically dissolved in a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.

-

Doses ranging from 5 mg/kg to 32 mg/kg have been used in preclinical studies.[3][4]

-

For studies involving cognitive deficits, animal models such as ketamine- or amphetamine-induced disruption of sensory gating or working memory are employed.

In Vivo Microdialysis for Extracellular Metabolite Sampling

In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions of freely moving animals, allowing for the measurement of neurotransmitter and metabolite levels.

Surgical Procedure:

-

Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a recovery period of several days post-surgery.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

After a stabilization period to achieve baseline metabolite levels, this compound or vehicle is administered.

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

-

Collected samples are stored at -80°C until analysis.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

Sample Preparation (Brain Tissue):

-

Brain tissue is homogenized in a suitable solvent, often an acidic solution or a mixture containing methanol, to precipitate proteins.

-

Internal standards (deuterated analogues of the metabolites) are added to the homogenate for accurate quantification.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and the solvent is evaporated.

-

The dried extract is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[5][6][7]

LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate the metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding internal standard to ensure high selectivity and sensitivity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KAT II.

Caption: A typical experimental workflow for studying this compound's effects in vivo.

Caption: The irreversible inhibition of KAT II by this compound, blocking KYNA production.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that specifically targets the kynurenine pathway by irreversibly inhibiting KAT II. This action leads to a significant and sustained reduction of the neuroactive metabolite kynurenic acid in the brain. The experimental protocols detailed in this guide, including in vivo microdialysis and LC-MS/MS analysis, are crucial for accurately assessing the pharmacodynamic effects of such inhibitors. While the primary impact on KYNA is well-documented, further investigation into the broader metabolic consequences of KAT II inhibition is warranted to fully understand the therapeutic potential and safety profile of compounds like this compound. This technical guide serves as a foundational resource for researchers and drug development professionals working to unravel the complexities of the kynurenine pathway in neurological and psychiatric disorders.

References

- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PF-04859989 in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), an enzyme responsible for the biosynthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][4] this compound is a brain-penetrant compound that has been shown to effectively reduce brain KYNA levels in rats, making it a valuable tool for preclinical research in these areas.[1][2][3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in rat models, along with relevant quantitative data and pathway information.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in rats based on published studies.

Table 1: Pharmacokinetic and Efficacy Data of this compound in Rats

| Parameter | Value | Administration Route | Dosage | Animal Model | Source |

| Brain KYNA Reduction | ~50% | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][2] |

| Time to Max KYNA Reduction | ~1 hour | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][4] |

| Duration of Action | ~20 hours | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][4] |

| Effect on Dopamine Neurons | Significantly lower number of spontaneously active DA neurons | Intraperitoneal (i.p.) | 5 mg/kg | Male Sprague-Dawley rats | [5] |

| Reversal of KYN-induced KYNA elevation | Significant reversal | Subcutaneous (s.c.) | 32 mg/kg | Rats | [6] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Source |

| Human KAT II | 23 | [5][7] |

| Rat KAT II | 263 | [5][7] |

| Human KAT I | 22,000 | [5] |

| Human KAT III | 11,000 | [5] |

| Human KAT IV | >50,000 | [5] |

Signaling Pathway

This compound acts by inhibiting KAT II, a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the production of KYNA, a neuroactive metabolite that is an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the α7 nicotinic acetylcholine receptor.[1] By inhibiting KAT II, this compound reduces the synthesis of KYNA.[1]

References

- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-04859989 in Reducing Brain Kynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][2] By inhibiting KAT II, this compound effectively reduces brain KYNA levels, offering a promising therapeutic strategy for these conditions.[1][4] These application notes provide detailed information on the recommended dosage of this compound for reducing brain KYNA, along with comprehensive experimental protocols for its use in preclinical research.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rats

| Dosage (s.c.) | Animal Model | Brain Region | % Reduction in Kynurenic Acid (KYNA) | Time to Max Effect | Reference |

| 10 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~50% | ~1 hour | [1][2][5] |

| 10 mg/kg | Sprague-Dawley Rat | Striatum | ~40% | Not specified | [6] |

| 10 mg/kg | Sprague-Dawley Rat | Hippocampus | ~40% | Not specified | [6] |

| 3.2 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~20% | ~3 hours | [6] |

| 32 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~72% | ~1 hour | [4][6] |

Table 2: In Vitro Potency of this compound

| Enzyme Target | IC₅₀ (nM) | Reference |

| Human KAT II | 23 | [7][8][9] |

| Rat KAT II | 263 | [7][8][9] |

| Human KAT I | 22,000 | [7] |

| Human KAT III | 11,000 | [7] |

| Human KAT IV | >50,000 | [7] |

Signaling Pathway and Mechanism of Action

This compound acts within the kynurenine pathway, a major route of tryptophan metabolism. By specifically and irreversibly inhibiting KAT II, it prevents the conversion of kynurenine to kynurenic acid. The mechanism of inhibition involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the KAT II enzyme.[1][2][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for Subcutaneous Administration

This protocol describes the preparation of a this compound solution suitable for subcutaneous injection in rats.

Materials:

-

This compound hydrochloride

-

Sterile water for injection

-

Vortex mixer

-

Sterile syringes and needles (23-25G)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total mass of this compound hydrochloride needed.

-

Reconstitution: Prepare a stock solution by dissolving this compound hydrochloride in sterile water. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile water.

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Dilution to final concentration: Dilute the stock solution with sterile water to the final desired concentration for injection. For a 10 mg/kg dose and an injection volume of 1 mL/kg, the final concentration would be 10 mg/mL. Adjust the concentration based on the desired injection volume.

-

Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C.[4]

Protocol 2: Subcutaneous Administration of this compound in Rats

This protocol outlines the procedure for subcutaneous (s.c.) injection of this compound in rats.

Materials:

-

Prepared this compound dosing solution

-

Sterile syringes (1 mL) and needles (23-25G)

-

Animal restraint device (optional)

-

70% ethanol

Procedure:

-

Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each animal to determine the correct injection volume.

-

Restraint: Gently restrain the rat. This can be done manually by grasping the loose skin at the scruff of the neck or using a suitable restraint device.

-

Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.

-

Injection: Lift a tent of skin at the injection site. Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

-

Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

-

Administration: Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: In Vivo Microdialysis for Kynurenic Acid Measurement in Rat Prefrontal Cortex

This protocol provides a general guideline for in vivo microdialysis to measure extracellular KYNA levels in the prefrontal cortex of awake, freely moving rats following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence detection

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the prefrontal cortex (coordinates relative to bregma: e.g., AP +3.2 mm, ML +0.8 mm, DV -2.8 mm).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂) at a constant flow rate (e.g., 1-2 µL/min).

-

-

Baseline Sample Collection:

-

Allow a stabilization period of at least 2 hours after probe insertion.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of KYNA levels.

-

-

This compound Administration and Sample Collection:

-

Administer this compound subcutaneously as described in Protocol 2.

-

Continue collecting dialysate samples at the same intervals for several hours to monitor the change in extracellular KYNA concentrations.

-

-

Sample Storage: Store the collected dialysate samples at -80°C until analysis.

Protocol 4: HPLC with Fluorescence Detection for Kynurenic Acid Quantification

This protocol describes the analysis of KYNA in brain microdialysates using HPLC with fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., sodium acetate buffer with methanol)

-

KYNA standard solutions

-

Zinc acetate solution (for post-column derivatization, optional but enhances sensitivity)

Procedure:

-

Preparation of Standards: Prepare a series of KYNA standard solutions of known concentrations to generate a calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase consists of a sodium acetate buffer (e.g., 50 mM, pH 6.2) with a small percentage of organic solvent like methanol.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

-

Fluorescence Detection:

-

Excitation Wavelength: ~344 nm.

-

Emission Wavelength: ~398 nm.

-

For enhanced sensitivity, a post-column reaction with zinc acetate can be employed, which forms a fluorescent complex with KYNA.

-

-

Sample Analysis:

-

Thaw the microdialysate samples.

-

Inject the standards and samples onto the HPLC system.

-

-

Quantification:

-

Identify the KYNA peak in the chromatograms based on the retention time of the standard.

-

Quantify the concentration of KYNA in the samples by comparing the peak area to the calibration curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of kynurenic acid in the central nervous system. The recommended dosage of 10 mg/kg (s.c.) in rats effectively reduces brain KYNA levels by approximately 50%.[1][2][5] The provided protocols offer a comprehensive guide for the preparation, administration, and analysis of this compound's effects in a preclinical setting. Adherence to these detailed methodologies will facilitate reproducible and reliable results in studies aimed at exploring the therapeutic potential of KAT II inhibition.

References

- 1. ltk.uzh.ch [ltk.uzh.ch]

- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 3. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.vt.edu [research.vt.edu]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-04859989 in Dopamine Neuron Activity Research

Product: PF-04859989

Target: Kynurenine Aminotransferase II (KAT II)

Application: In Vitro and In Vivo Modulation of Dopamine Neuron Activity

Introduction

This compound is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2] KYNA is a neuroactive metabolite of tryptophan that acts as an antagonist at the glycine site of NMDA receptors and at α7 nicotinic acetylcholine receptors.[3][4] Elevated levels of KYNA have been implicated in the pathophysiology of psychiatric disorders such as schizophrenia.[1][5] By inhibiting KAT II, this compound reduces brain KYNA levels, thereby providing a valuable tool for investigating the role of KYNA in regulating dopamine neuron activity and related neurological functions.[1][3]

These application notes provide detailed protocols for utilizing this compound to study its effects on midbrain dopamine neurons, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| KAT II | Human | 23 nM | [6] |

| KAT II | Rat | 263 nM | [6] |

| KAT I | Human | 22 µM | [6] |

| KAT III | Human | 11 µM | [6] |

| KAT IV | Human | >50 µM | [6] |

In Vivo Effects of this compound on Brain Kynurenic Acid and Dopamine Neuron Activity

| Parameter | Animal Model | Dose & Route | Effect | Time Point | Reference |

| Brain KYNA Levels | Rat | 10 mg/kg, s.c. | ~50% reduction in prefrontal cortex | 1 hour post-dose | [1][2] |

| Brain KYNA Levels | Rat | 5 mg/kg, i.v. | Significant reduction in whole brain | 45 minutes | [3][7] |

| Brain KYNA Levels | Rat | 5 mg/kg, i.p. | Significant reduction in whole brain | 5 hours | [3][7] |

| VTA DA Neuron Firing Rate | Rat | 5 or 10 mg/kg, i.v. | ~50% reduction | Within 45 minutes | [3][4] |

| VTA DA Neuron Burst Activity | Rat | 5 or 10 mg/kg, i.v. | ~50% reduction | Within 45 minutes | [3][4] |

| Spontaneously Active DA Cells | Rat | 5 mg/kg, i.p. | Significant reduction in number | 4-6 hours | [4][6] |

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Ventral Tegmental Area (VTA) Dopamine Neurons in Rats

This protocol is adapted from Linderholm et al., Neuropharmacology, 2016.[3][4]

1. Animal Preparation:

-

Use male Sprague-Dawley rats.

-

Anesthetize the rats (e.g., with chloral hydrate).

-

Place the animal in a stereotaxic frame.

-

A burr hole is drilled in the skull overlying the VTA.

2. Drug Preparation and Administration:

-

Prepare this compound for intravenous (i.v.) or intraperitoneal (i.p.) administration. A suggested vehicle for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

-

Administer this compound at a dose of 5 or 10 mg/kg (i.v.) to study acute effects on firing and burst activity.[3][4]

-

For studying the number of spontaneously active DA cells, administer this compound at 5 mg/kg (i.p.).[4][6]

3. Electrophysiological Recording:

-

Lower a recording microelectrode into the VTA.

-

Identify dopamine neurons based on established electrophysiological criteria (e.g., long-duration action potentials, slow firing rate, and burst firing pattern).

-

Record baseline neuronal activity.

-

Administer this compound and record the changes in firing rate and burst activity over time.

4. Mechanistic Studies (Optional):

-

To investigate the involvement of specific receptors, pretreat animals with the following antagonists/agonists prior to this compound administration:

5. Data Analysis:

-

Analyze the firing rate (spikes/sec) and burst firing activity.

-

Compare the post-drug activity to the baseline activity.

-

Use appropriate statistical tests to determine significance.

Protocol 2: In Vivo Microdialysis for Measuring Kynurenic Acid Levels in the Prefrontal Cortex

This protocol is based on the methodology described by Dounay et al., ACS Med Chem Lett, 2012.[1]

1. Animal Preparation:

-

Use freely moving rats.

-

Surgically implant a microdialysis guide cannula targeting the prefrontal cortex.

-

Allow for a post-operative recovery period.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish basal KYNA levels.

3. Drug Administration:

4. Sample Collection and Analysis:

-

Continue to collect dialysate samples at regular intervals for several hours post-drug administration.

-

Analyze the concentration of KYNA in the dialysates using a sensitive analytical method such as HPLC with fluorescence detection or mass spectrometry.

5. Data Analysis:

-

Express the KYNA concentrations as a percentage of the basal levels for each animal.

-

Plot the time course of the effect of this compound on extracellular KYNA levels.

Visualizations

Caption: Signaling pathway of this compound action on dopamine neurons.

Caption: General experimental workflow for in vivo studies.

References